molecular formula C14H12O3S B1266954 1-(4-(Phenylsulfonyl)phenyl)ethanone CAS No. 65085-83-8

1-(4-(Phenylsulfonyl)phenyl)ethanone

Cat. No. B1266954
CAS RN: 65085-83-8
M. Wt: 260.31 g/mol
InChI Key: FGFHDNIGKVTTLC-UHFFFAOYSA-N
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Description

1-(4-(Phenylsulfonyl)phenyl)ethanone is a compound characterized by the presence of a sulfone group attached to a phenyl ring, which is further connected to an ethanone moiety. This structure is pivotal for its reactivity and the variety of chemical reactions it can undergo.

Synthesis Analysis

The base-mediated synthesis of 1-aryl-4-(phenylsulfonyl)butan-1-ones from 1,2-bis(phenylsulfonyl)ethane and ketones is a notable method for preparing sulfones, including derivatives similar to 1-(4-(Phenylsulfonyl)phenyl)ethanone. This approach provides a straightforward pathway to sulfones using 1,2-bis(phenylsulfonyl)ethane as the sulfone source, highlighting the compound's synthetic accessibility and versatility (Xie et al., 2013).

Molecular Structure Analysis

The crystal structure analysis of related sulfone compounds reveals significant insights into their molecular geometry. For instance, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone demonstrates a planar structure for the ethanone and fluorophenyl groups, with specific dihedral angles between phenyl rings. This structural rigidity and orientation play a crucial role in the compound's reactivity and interactions (Abdel‐Aziz et al., 2012).

Chemical Reactions and Properties

Electrochemical synthesis offers a regioselective pathway to 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, demonstrating the electrochemical reactivity of phenylsulfonyl-containing compounds under mild conditions. This methodology avoids the use of toxic reagents and highlights the compound's potential in sustainable chemistry practices (Sharafi-kolkeshvandi et al., 2016).

Physical Properties Analysis

Research on related sulfone compounds, such as poly(1,4-phenylenesulfone) and its oligomers, provides valuable information on the physical properties, including crystallinity and thermal stability. These studies underscore the importance of molecular structure in determining the physical characteristics of sulfone materials (Colquhoun et al., 2002).

Chemical Properties Analysis

The reactivity of sulfone compounds in cyclization reactions, as seen in the synthesis of heterocyclic compounds from 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone, demonstrates the chemical versatility of the sulfone group in facilitating complex transformations (Fan et al., 1998).

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Polyfunctional Pyridine Derivatives : 1-Phenyl-2-(phenylsulfonyl)ethanone is used in the synthesis of pyridine-2-(1H)-thiones, demonstrating its role in the preparation of sulfur-containing heterocycles, which have applications in medicinal chemistry (Abu-Shanab, 2006).

  • Antiviral Activity : N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, synthesized using 1-(4-(Phenylsulfonyl)phenyl)ethanone, have been identified as inhibitors of HIV-1 replication, highlighting its potential in antiviral drug development (Che et al., 2015).

Materials Science and Polymer Research

  • Hyperbranched Polymers : The compound has been used in the synthesis of hyperbranched polymers with controlled degrees of branching. These polymers have applications in various fields including coatings, adhesives, and drug delivery systems (Segawa et al., 2010).

Crystallography and Structural Chemistry

  • Molecular Structure Analysis : Studies on the crystal structure of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone have provided insights into its molecular geometry, which is crucial for understanding its reactivity and interaction with other molecules (Abdel‐Aziz et al., 2012).

Miscellaneous Applications

  • Photoremovable Protecting Group : It's been explored as a photoremovable protecting group for carboxylic acids, demonstrating its utility in photochemistry and synthetic methodologies (Atemnkeng et al., 2003).
  • Antimicrobial Activity : Various derivatives of this compound have been studied for their antimicrobial properties, indicating its potential use in developing new antibacterial and antifungal agents (Kumar & Vijayakumar, 2017).

properties

IUPAC Name

1-[4-(benzenesulfonyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-11(15)12-7-9-14(10-8-12)18(16,17)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFHDNIGKVTTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983632
Record name 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Phenylsulfonyl)phenyl)ethanone

CAS RN

65085-83-8
Record name 65085-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Preparation 1 of WO 96/262,196 described the reaction of sodium benzenesulfinate (43 g, 0.26 mol) and 4-fluoroaceto phenone (30 g, 0.22 mol) at 130° C. in dimethyl sulfoxide (200 mL) for 48 hours. The mixture is then poured into 1000 mL of water. The solid formed is colled and dried to give 50 g of 1-(4-phenylsulfonyl-phenyl)-ethanone. This solid is suspended in ethanol (350 mL), heated to 60° C. and treated as described in J. Med. Chem., 34, 3295 (1991) to give 4-phenylsulfonyl benzoic acid melting at 269–271° C. A suspension of 4-phenyl sulfonylbenzoic acid (15 g, 0.57 mol) in toluene (50 mL) is treated with thionyl chloride (25 mL). A few drops of N,N-dimethylformamide are added and the suspension is heated to 70° C. for three hours. The solution is concentrated to give the title intermediate compound which is used without further purification.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MF Mady, TS Saleh, AA El-Kateb… - Research on Chemical …, 2016 - Springer
We present a novel, facile and efficient methodology for the synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines linked to diaryl sulfone moiety using synthetic talc as a solid base …
Number of citations: 23 link.springer.com
MF Mady, AA El-Kateb, IF Zeid, KB Jørgensen - Journal of Chemistry, 2013 - hindawi.com
Novel homoallylic alcohols incorporating sulfone moieties were synthesized by the treatment of different carbonyl compounds with allylic bromides in aqueous media via sonochemical …
Number of citations: 11 www.hindawi.com
MF Mady, GEA Awad, KB Jørgensen - European journal of medicinal …, 2014 - Elsevier
A series of 1,2,3-triazoles coupled diaryl sulfone containing compounds were synthesized by the copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reaction in benign …
Number of citations: 115 www.sciencedirect.com
BTV Srinivas, VS Rawat, K Konda… - Advanced Synthesis & …, 2014 - Wiley Online Library
A recyclable, inexpensive, non‐toxic and environmentally benign catalytic system comprised of magnetically separable copper ferrite (CuFe 2 O 4 ) nanoparticles has been developed …
Number of citations: 51 onlinelibrary.wiley.com
M Yang, H Shen, Y Li, C Shen, P Zhang - RSC advances, 2014 - pubs.rsc.org
D-Glucosamine is reported for the first time as a green ligand for copper catalyzed coupling of aryl halides and sodium sulfinates, which provides a simple and extremely efficient new …
Number of citations: 49 pubs.rsc.org
AK Bhattacharjee, E Marek, HT Le, R Ratcliffe… - European Journal of …, 2015 - Elsevier
Utilizing our previously reported in silico pharmacophore model for reactivation efficacy of oximes, we present here a discovery of twelve new non-oxime reactivators of …
Number of citations: 22 www.sciencedirect.com
Y Zheng, D Tang, P Xie, J Luo, Z Cai, L He - Synthesis, 2023 - thieme-connect.com
A mild and transition-metal-free arylsulfonylation reaction of arynes has been developed. Arynes generated in situ from 2-(trimethylsilyl)aryl triflates undergo nucleophilic addition with …
Number of citations: 1 www.thieme-connect.com

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